Deoxy miroestrol
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Overview
Description
Deoxy miroestrol is a potent phytoestrogen found in the roots of Pueraria candollei var. mirifica, a plant native to Thailand. This compound is known for its strong estrogenic activity, which makes it a valuable component in traditional medicine, particularly for alleviating menopausal symptoms . This compound is structurally related to other phytoestrogens and has been studied for its potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxy miroestrol can be synthesized through various methods, including cell suspension cultures of Pueraria candollei var. mirifica. The production of this compound in these cultures can be enhanced by using elicitors such as methyl jasmonate, yeast extract, and chitosan . These elicitors increase the production of reactive oxygen species, which in turn boosts the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound involves cultivating Pueraria candollei var. mirifica in controlled environments. The roots are harvested and processed to extract the compound. Advanced bioreactor systems are employed to optimize the yield of this compound, ensuring a consistent and high-quality supply for commercial use .
Chemical Reactions Analysis
Types of Reactions: Deoxy miroestrol undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to oxygen, this compound is converted to miroestrol . This oxidation process is significant as it impacts the stability and potency of the compound.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Miroestrol.
Reduction and Substitution: Depending on the reagents used, various derivatives of this compound can be synthesized.
Scientific Research Applications
Chemistry: Used as a model compound for studying phytoestrogenic activity and its chemical properties.
Biology: Investigated for its role in modulating estrogen receptors and its potential effects on cellular processes.
Mechanism of Action
Deoxy miroestrol exerts its effects by binding to estrogen receptors in the body. This binding mimics the action of natural estrogen, leading to the activation of estrogen-responsive genes and pathways. The compound’s strong affinity for estrogen receptors makes it effective in alleviating symptoms associated with estrogen deficiency, such as those experienced during menopause . Additionally, this compound has been shown to enhance antioxidant activities, further contributing to its health benefits .
Comparison with Similar Compounds
Miroestrol: Structurally similar to deoxy miroestrol and also found in Pueraria candollei var. mirifica.
Isoflavonoids: Such as daidzein and genistein, which are also phytoestrogens but with comparatively lower estrogenic potency.
Uniqueness: this compound stands out due to its high estrogenic activity, which is comparable to that of natural estrogen. This makes it particularly valuable for therapeutic applications, especially in hormone replacement therapy .
Properties
IUPAC Name |
(3S,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12?,15?,16-,17-,18-,20?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKZPXFWTQSDET-BCEKBLTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C3=C(C=C(C=C3)O)OC=C2C4[C@H]5C1CC([C@@H]5O)(CC4=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261963-67-1 |
Source
|
Record name | Deoxymiroestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261963671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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